N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiadiazole core, which is known for its electronic properties, making it valuable in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of o-phenylenediamine with sulfur and a carboxylic acid derivative. The methanesulfonamide group is then introduced through a sulfonation reaction, followed by the coupling of the sulfonamide with the benzothiadiazole core under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s electronic properties make it valuable in the development of advanced materials for electronics and optoelectronics.
Mechanism of Action
The mechanism of action of N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with various enzymes or receptors, potentially inhibiting or activating their function. The methanesulfonamide group may enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide
- (2S)-N-(3-methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Uniqueness
N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its benzothiadiazole core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-23(20,21)18-11-4-2-3-10(8-11)15-14(19)9-5-6-12-13(7-9)17-22-16-12/h2-8,18H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKXUSFPGRLSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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